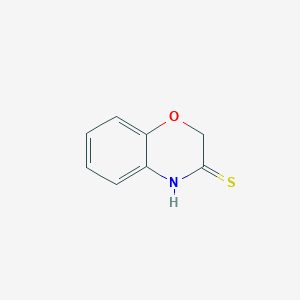

2H-1,4-benzoxazine-3(4H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-1,4-Benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring with a thione group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of o-aminophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding benzoxazine-3(4H)-thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzoxazine-3(4H)-thiol.

Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

2H-1,4-benzoxazine-3(4H)-thione derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds possess a range of biological activities, including:

- Anticonvulsant Activity : A study synthesized a series of 7-benzylamino derivatives of 2H-1,4-benzoxazine-3(4H)-one and evaluated their anticonvulsant effects. One compound demonstrated an effective ED50 value of 31.7 mg/kg in the maximal electroshock test, indicating promising potential for treating epilepsy .

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. For instance, derivatives synthesized from 2-amino phenol exhibited strong antibacterial effects, highlighting their potential as new antibiotics .

- Anticancer Activity : Some derivatives have been identified as inhibitors of tumor cell replication. For example, cappamensin A, a derivative of 2H-1,4-benzoxazine-3(4H)-one, was noted for its ability to inhibit in vitro tumor cell growth .

Agrochemical Applications

The structural features of this compound make it valuable in the development of agrochemicals. The compound's derivatives have been explored for their potential as:

- Herbicides : Research has indicated that certain benzoxazine derivatives can act as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth .

- Insecticides : The biological activity of these compounds extends to insecticidal properties, providing a basis for the development of environmentally friendly pest control agents.

Material Science Applications

In addition to biological applications, this compound is being investigated for its utility in material science:

- Polymer Chemistry : The compound can serve as a precursor for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and enhance overall material performance.

Data Table: Summary of Biological Activities

Case Study 1: Anticonvulsant Activity

In an experimental study involving the synthesis of various benzylamino derivatives of 2H-1,4-benzoxazine-3(4H)-one, researchers found that one particular derivative exhibited substantial anticonvulsant activity through multiple tests (MES test). This highlights the compound's potential as a therapeutic agent for epilepsy management.

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from 2-amino phenol were tested against different bacterial strains. The results demonstrated notable antimicrobial activity, suggesting that these compounds could be developed into new antibiotics to combat resistant bacterial infections.

Mecanismo De Acción

The mechanism of action of 2H-1,4-benzoxazine-3(4H)-thione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or interact with receptors, leading to therapeutic effects. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2H-1,4-Benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.

2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring instead of an oxygen atom.

2H-1,4-Benzoxazine-3(4H)-thiol: The thione group is reduced to a thiol group

Uniqueness

2H-1,4-Benzoxazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Actividad Biológica

2H-1,4-benzoxazine-3(4H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure that contributes to its biological activity. The presence of sulfur in the thione group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : This compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus. Its mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Antifungal Properties : Research indicates that derivatives of this compound exhibit antifungal activity, particularly against agricultural fungi. For instance, certain derivatives completely inhibited mycelial growth at concentrations as low as 200 mg/L .

- Antioxidant Effects : The electron-deficient nature of the benzoxazine structure allows it to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related cellular damage.

Pharmacological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies

- Anticonvulsant Activity : A study synthesized several 7-benzylamino derivatives of 2H-1,4-benzoxazine-3(4H)-one and evaluated their anticonvulsant effects using the maximal electroshock test (MES). The most potent derivative had an ED50 value of 31.7 mg/kg, indicating significant anticonvulsant potential .

- Antifungal Testing : In vitro tests revealed that specific alkyl derivatives displayed moderate to good antifungal activity at concentrations around 200 mg/L. Notably, the compound 2-ethyl-2H-1,4-benzoxazin-3(4H)-one demonstrated complete inhibition against several fungal strains .

Propiedades

IUPAC Name |

4H-1,4-benzoxazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPHAWZIKUKQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.